molecular formula C26H30N4O5 B2967483 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione CAS No. 896383-58-7

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione

カタログ番号: B2967483
CAS番号: 896383-58-7
分子量: 478.549
InChIキー: XDHHRRFTXFMYLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H30N4O5 and its molecular weight is 478.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Antimicrobial Activity

The compound of interest is part of a broader class of compounds that have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives of 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones have shown promising antibacterial and antifungal activities against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum using the Paper disc diffusion method (Ravi R. Vidule, 2011).

Anticancer Potential

Novel quinazolinone derivatives, similar in structure to the compound , have been synthesized and shown to exhibit cytotoxic activity against cancer cell lines such as MCF-7 and HeLa. These studies suggest the potential of these compounds as anticancer agents (Safoora Poorirani et al., 2018).

Electrochemical Synthesis and Applications

Electrochemical synthesis methods involving compounds with structural similarities to the one mentioned have been explored. These studies focus on the synthesis of new compounds with potential applications in various fields, including pharmaceutical chemistry (A. Amani, D. Nematollahi, 2012).

Synthesis of Isothiazole and Isoxazole Derivatives

Research into the synthesis of novel heterocyclic compounds, including those containing isothiazole and isoxazole rings appended to quinoline, has been conducted. These compounds were evaluated for their antimicrobial activity, providing insights into their potential pharmacological applications (S. Marganakop et al., 2022).

Development of Anticancer Analogues

Studies have focused on the development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones as analogs to known anticancer agents. These compounds displayed remarkable antitumor activity against various cancer cell lines, highlighting their potential as therapeutic agents (A. Alafeefy et al., 2015).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-aminobenzoic acid with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-yl chloride, followed by the reaction of the resulting intermediate with 6-bromo-1-hexanoyl chloride and 4-(1,3-benzodioxol-5-ylmethyl)piperazine. The final product is obtained by the hydrolysis of the ester group and subsequent cyclization of the resulting intermediate.", "Starting Materials": [ "3-aminobenzoic acid", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-yl chloride", "6-bromo-1-hexanoyl chloride", "4-(1,3-benzodioxol-5-ylmethyl)piperazine" ], "Reaction": [ "Step 1: Condensation of 3-aminobenzoic acid with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-yl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid.", "Step 2: Reaction of the intermediate with 6-bromo-1-hexanoyl chloride in the presence of a base such as triethylamine (TEA) to form the intermediate 3-{6-bromo-1-[(hexanoyloxy)methyl]hexyl}-2,4(1H,3H)-dioxo-1,2,3,4-tetrahydroquinazoline.", "Step 3: Reaction of the intermediate with 4-(1,3-benzodioxol-5-ylmethyl)piperazine in the presence of a base such as potassium carbonate (K2CO3) to form the final product 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione.", "Step 4: Hydrolysis of the ester group in the final product using a strong acid such as hydrochloric acid (HCl) to form the intermediate 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-hydroxyhexyl}quinazoline-2,4(1H,3H)-dione.", "Step 5: Cyclization of the intermediate in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the final product 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione." ] }

CAS番号

896383-58-7

分子式

C26H30N4O5

分子量

478.549

IUPAC名

3-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H30N4O5/c31-24(8-2-1-5-11-30-25(32)20-6-3-4-7-21(20)27-26(30)33)29-14-12-28(13-15-29)17-19-9-10-22-23(16-19)35-18-34-22/h3-4,6-7,9-10,16H,1-2,5,8,11-15,17-18H2,(H,27,33)

InChIキー

XDHHRRFTXFMYLX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCCN4C(=O)C5=CC=CC=C5NC4=O

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。